Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Antimalarial DHODH inhibition Enzyme assay

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 652983-15-8) is a key dihydrobenzofuran intermediate with validated PfDHODH inhibition (IC50 64 nM) for antimalarial drug discovery. Its 6-hydroxy substitution and ethyl acetate ester at the 3-position are critical for target engagement—generic analogs lack this precise pharmacophore. Referenced in Bayer patent WO2004/11446 A1 as a scalable precursor, this compound offers an auditable synthetic pathway. The defined CYP2D6 profile (IC50 100 nM) enables early ADME-Tox triage. Procure the authentic CAS 652983-15-8 to ensure assay reproducibility and process fidelity.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 652983-15-8
Cat. No. B15068015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
CAS652983-15-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1COC2=C1C=CC(=C2)O
InChIInChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
InChIKeyQJFCPQCJCXZSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 652983-15-8) – Core Molecular Profile and Procurement Context


Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 652983-15-8, MF: C12H14O4, MW: 222.24) is a substituted 2,3-dihydrobenzofuran acetic acid ester derivative [1]. The compound features a fused dihydrobenzofuran core with a 6-hydroxy substituent and an ethyl acetate side chain at the 3-position. In the context of scientific procurement, this compound is distinguished by its documented use as an intermediate in patent literature [2] and by its defined in vitro pharmacological profile [3], which provides a tangible basis for selection over uncharacterized or alternative dihydrobenzofuran derivatives.

Why Generic Substitution Fails: Key Differentiators of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in Dihydrobenzofuran-Based Procurement


Substituting Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate with a generic dihydrobenzofuran derivative is scientifically unsound due to critical structural and functional divergence. While the dihydrobenzofuran scaffold is common to many analogs, the specific combination of a 6-hydroxy group and an ethyl acetate ester at the 3-position of this compound directly impacts its target engagement profile [1]. For instance, the methyl ester counterpart (CAS 805250-17-3) exhibits a different steric and electronic environment , which can alter binding kinetics. Furthermore, the absence of the 6-hydroxy moiety in compounds like 2,3-dihydrobenzofuran-3-acetic acid (CAS 76570-83-7) removes a key hydrogen-bond donor/acceptor site, potentially compromising potency or selectivity. Therefore, generic interchange without rigorous empirical validation introduces significant risk of assay failure or synthetic inefficiency, underscoring the need for compound-specific evidence as presented below.

Quantitative Evidence Guide: Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 652983-15-8) vs. Closest Analogs


Superior PfDHODH Inhibition Potency vs. Comparator Compound in Identical Assay System

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate demonstrates a >3,900-fold higher inhibitory potency against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) relative to a comparator compound (BDBM120282) evaluated under identical assay conditions [1]. This head-to-head comparison uses data from the same US patent (US8703811) and BindingDB entries, ensuring methodological consistency.

Antimalarial DHODH inhibition Enzyme assay

Moderate Human CYP2D6 Inhibition Profile for Selectivity Assessment

This compound exhibits an IC50 of 100 nM against human cytochrome P450 2D6 (CYP2D6) [1]. While no direct comparator data is available in the same source, this value falls within a range that is considered moderate for CYP inhibition, contrasting with the significantly higher potency observed for PfDHODH (64 nM). This differential provides a starting point for assessing selectivity between the intended target (DHODH) and a key human metabolic enzyme.

Drug metabolism CYP450 inhibition ADME-Tox

Documented Patent Intermediacy: A Defined Synthetic Role Not Shared by All Analogs

Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is explicitly cited as a precursor (Precursor 1) in WO2004/11446 A1, a patent assigned to Bayer Pharmaceuticals Corporation concerning antidiabetic agents [1]. In contrast, closely related analogs such as the methyl ester (CAS 805250-17-3) are not mentioned in this patent. This establishes a validated synthetic utility for the ethyl ester in a specific, disclosed chemical route, providing a procurement rationale for those following this or similar patented methodologies.

Organic synthesis Patent intermediate Process chemistry

Targeted Application Scenarios for Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 652983-15-8)


Antimalarial Drug Discovery: PfDHODH Inhibitor Screening and Lead Optimization

This compound is immediately deployable as a potent starting point for antimalarial drug discovery programs targeting Plasmodium falciparum DHODH [1]. With an IC50 of 64 nM in a validated enzyme assay, it provides a >3,900-fold potency window over a structurally distinct comparator from the same patent, enabling robust structure-activity relationship (SAR) exploration around the 2,3-dihydrobenzofuran scaffold to improve selectivity and pharmacokinetic properties. The moderate CYP2D6 inhibition data (IC50 = 100 nM) [2] further informs early ADME-Tox assessment, guiding medicinal chemists toward analogs with reduced metabolic liability.

Process Chemistry and Patent-Driven Synthesis: Intermediate for Antidiabetic Agents

Procurement is essential for process chemists replicating or scaling the synthetic route disclosed in WO2004/11446 A1 [1], where this compound is listed as a key precursor. Substituting with the more common methyl ester analog (CAS 805250-17-3) is not recommended due to the absence of validation data in the patent literature, which could lead to unexpected reaction outcomes or purification difficulties. This compound's defined role in a Bayer patent provides a clear, auditable pathway for GMP or non-GMP intermediate manufacturing.

Chemical Biology Probe Development: DHODH-Dependent Pathway Elucidation

The combination of potent PfDHODH inhibition [1] and moderate human CYP2D6 interaction [2] makes this compound a valuable tool for dissecting DHODH-dependent pyrimidine biosynthesis pathways in both parasitic and human cellular models. Researchers can utilize the compound's defined potency to induce pyrimidine depletion while being mindful of potential off-target CYP effects, allowing for controlled experimental designs to validate DHODH as a therapeutic target in malaria or other DHODH-relevant diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.